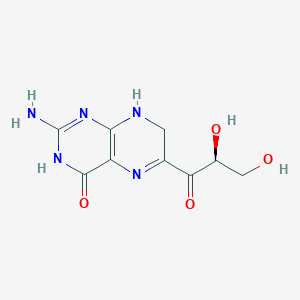

Hydroxysepiapterin

Description

Structure

3D Structure

Properties

CAS No. |

75762-47-9 |

|---|---|

Molecular Formula |

C9H11N5O4 |

Molecular Weight |

253.22 g/mol |

IUPAC Name |

2-amino-6-[(2S)-2,3-dihydroxypropanoyl]-7,8-dihydro-3H-pteridin-4-one |

InChI |

InChI=1S/C9H11N5O4/c10-9-13-7-5(8(18)14-9)12-3(1-11-7)6(17)4(16)2-15/h4,15-16H,1-2H2,(H4,10,11,13,14,18)/t4-/m0/s1 |

InChI Key |

QHNIUIKIRXYAAW-BYPYZUCNSA-N |

Isomeric SMILES |

C1C(=NC2=C(N1)N=C(NC2=O)N)C(=O)[C@H](CO)O |

Canonical SMILES |

C1C(=NC2=C(N1)N=C(NC2=O)N)C(=O)C(CO)O |

physical_description |

Solid |

Origin of Product |

United States |

Biosynthesis Pathways of Tetrahydrobiopterin and the Role of Hydroxysepiapterin

De Novo Biosynthesis of Tetrahydrobiopterin (B1682763)

The de novo pathway synthesizes tetrahydrobiopterin from guanosine (B1672433) triphosphate (GTP) through a series of enzymatic steps. nih.govuni.lu This is the primary route for BH4 production in many tissues. nih.gov

The inaugural and rate-limiting step in the de novo synthesis of BH4 is catalyzed by Guanosine Triphosphate Cyclohydrolase I (GTPCH). nih.govuni.lumdpi.com This enzyme facilitates the conversion of GTP into 7,8-dihydroneopterin (B1664191) triphosphate. nih.govsandiego.edu The activity of GTPCH is a major point of regulation for the entire pathway; its expression can be stimulated by cytokines, and its enzymatic function can be modulated by feedback inhibition from BH4 itself. nih.govuni.lu

Following the initial step, 6-Pyruvoyl-tetrahydropterin Synthase (PTPS) acts on 7,8-dihydroneopterin triphosphate. researchgate.netnih.gov PTPS catalyzes the conversion of this intermediate into 6-pyruvoyl-tetrahydropterin (PTP), a critical precursor for the final stages of BH4 synthesis. nih.govhmdb.ca This reaction involves the removal of the triphosphate group and a series of intramolecular rearrangements. researchgate.net Deficiencies in PTPS activity can lead to severe neurological disorders due to the resulting lack of BH4. nih.govnih.govsigmaaldrich.com

The final stage of the de novo pathway is managed by Sepiapterin (B94604) Reductase (SPR), an NADPH-dependent enzyme. SPR catalyzes the two-step reduction of 6-pyruvoyl-tetrahydropterin to yield tetrahydrobiopterin. This process is not a single reaction but involves the formation of key intermediates.

The first reduction, catalyzed by SPR, targets the 1'-keto group of 6-pyruvoyl-tetrahydropterin. This reaction produces the intermediate 6-(1'-hydroxy-2'-oxopropyl)-tetrahydropterin (also known as 1'-hydroxy-2'-oxopropyltetrahydropterin). This compound is then subject to a second reduction by the same enzyme, SPR, which reduces the 2'-keto group to form L-erythro-tetrahydrobiopterin. The formation of 6-(1'-hydroxy-2'-oxopropyl)-tetrahydropterin is a definitive step indicating that SPR is on the direct biosynthetic pathway to BH4.

| Step | Substrate | Enzyme | Product |

| 1 | Guanosine Triphosphate (GTP) | GTP Cyclohydrolase I (GTPCH) | 7,8-dihydroneopterin triphosphate |

| 2 | 7,8-dihydroneopterin triphosphate | 6-Pyruvoyl-tetrahydropterin Synthase (PTPS) | 6-pyruvoyl-tetrahydropterin (PTP) |

| 3a | 6-pyruvoyl-tetrahydropterin | Sepiapterin Reductase (SPR) | 6-(1'-hydroxy-2'-oxopropyl)-tetrahydropterin |

| 3b | 6-(1'-hydroxy-2'-oxopropyl)-tetrahydropterin | Sepiapterin Reductase (SPR) | Tetrahydrobiopterin (BH4) |

Salvage Pathways in Tetrahydrobiopterin Synthesis

In addition to de novo synthesis, cells can produce BH4 through salvage pathways. These routes are crucial, particularly in instances of genetic deficiencies in the de novo pathway enzymes, such as SPR. nih.gov

The salvage pathway is initiated from sepiapterin. Sepiapterin is formed through the non-enzymatic rearrangement of unstable intermediates derived from the de novo pathway, such as 6-pyruvoyl-tetrahydropterin. Sepiapterin Reductase (SPR) efficiently catalyzes the reduction of sepiapterin to 7,8-dihydrobiopterin (BH2). This reaction is a key entry point into the salvage mechanism for BH4 production.

Once 7,8-dihydrobiopterin (BH2) is formed, it is converted to the active cofactor BH4. This final reduction is catalyzed by Dihydrofolate Reductase (DHFR). The activity of DHFR is essential for regenerating BH4 from BH2 that is formed either through the salvage pathway or from the oxidation of BH4 during its cofactor function.

In conditions where Sepiapterin Reductase (SPR) is deficient, other enzymes can contribute to BH4 synthesis. Carbonyl reductase (CR) and aldose reductase (AR) are capable of reducing 6-pyruvoyl-tetrahydropterin, generating intermediates that can lead to BH4 formation. For instance, certain aldo-keto reductases can produce 1'-hydroxy-2'-oxopropyl-tetrahydropterin from 6-pyruvoyl-tetrahydropterin, which can then be further reduced to BH4. This highlights the metabolic flexibility that allows for BH4 production even when the primary de novo pathway is compromised. nih.gov

| Pathway Step | Precursor | Enzyme(s) | Product |

| Initiation | 6-pyruvoyl-tetrahydropterin (unstable intermediate) | Non-enzymatic | Sepiapterin |

| Reduction to BH2 | Sepiapterin | Sepiapterin Reductase (SPR) | 7,8-dihydrobiopterin (BH2) |

| Final Reduction to BH4 | 7,8-dihydrobiopterin (BH2) | Dihydrofolate Reductase (DHFR) | Tetrahydrobiopterin (BH4) |

| Alternative Activities | 6-pyruvoyl-tetrahydropterin | Aldose Reductase (AR), Carbonyl Reductase (CR) | BH4 pathway intermediates |

Hydroxysepiapterin as a Metabolite and Intermediate

This compound, specifically 3'-hydroxysepiapterin, is a pterin (B48896) compound that functions as a metabolite in the complex network of tetrahydrobiopterin (BH4) biosynthesis. While not a constituent of the primary de novo pathway for BH4 synthesis, its presence is a significant indicator of specific metabolic disruptions. Under normal physiological conditions, the synthesis of BH4 from Guanosine Triphosphate (GTP) proceeds through a series of well-defined enzymatic steps. However, in certain genetic disorders where enzymes in this pathway are deficient, alternative metabolic routes are activated, leading to the formation and subsequent excretion of atypical pterins, including 3'-hydroxysepiapterin. Its detection in biological fluids, such as urine, serves as a diagnostic marker for these conditions, revealing underlying blockages in the main biosynthetic route.

Pathways of this compound Formation from Pterin Precursors

The precise enzymatic pathway leading to the formation of 3'-hydroxysepiapterin is not extensively detailed in scientific literature. However, its emergence is consistently linked to the accumulation of pterin precursors when the canonical BH4 biosynthesis pathway is obstructed. The primary pathway involves the conversion of GTP to 7,8-Dihydroneopterin triphosphate by GTP cyclohydrolase I (GTPCH). Subsequently, 6-Pyruvoyltetrahydropterin synthase (PTPS) converts this intermediate to 6-Pyruvoyltetrahydropterin (PPH4). In the final stage, Sepiapterin Reductase (SR) catalyzes the two-step reduction of PPH4 to yield BH4.

Genetic deficiencies in enzymes downstream of PPH4, such as Sepiapterin Reductase, lead to an accumulation of this intermediate. It is hypothesized that this surplus PPH4 becomes a substrate for other, less specific enzymes. These alternative enzymes likely catalyze a hydroxylation reaction on the side chain of the pterin molecule, resulting in the formation of 3'-hydroxysepiapterin. While the specific hydroxylase or reductase responsible has not been definitively identified, this conversion represents a shunting of intermediates from the blocked primary pathway.

| Step | Precursor | Enzyme | Product | Metabolic Significance |

|---|---|---|---|---|

| 1 | Guanosine Triphosphate (GTP) | GTP cyclohydrolase I (GTPCH) | 7,8-Dihydroneopterin triphosphate | The committing and rate-limiting step in BH4 synthesis. |

| 2 | 7,8-Dihydroneopterin triphosphate | 6-Pyruvoyltetrahydropterin synthase (PTPS) | 6-Pyruvoyltetrahydropterin (PPH4) | Forms the key intermediate that is the substrate for the final reduction steps. |

| 3 | 6-Pyruvoyltetrahydropterin (PPH4) | Sepiapterin Reductase (SR) | Tetrahydrobiopterin (BH4) | Final two-step reduction to the active cofactor. A blockage here leads to PPH4 accumulation. |

Proposed Role of this compound in Biosynthetic Flow or Overflow

The prevailing scientific consensus supports the role of 3'-hydroxysepiapterin as a metabolite of a biosynthetic "overflow" pathway. This model posits that when a metabolic pathway is blocked due to an enzyme deficiency, the substrate that would normally be processed by that enzyme accumulates. This accumulation drives the substrate into alternative or secondary metabolic pathways that are typically minor or inactive.

Research findings have provided strong evidence for this overflow role. For instance, elevated levels of 3'-hydroxysepiapterin have been specifically identified in the urine of patients with dihydrobiopterin deficiency. nih.gov In conditions such as Sepiapterin Reductase Deficiency (SRD), the final steps of BH4 synthesis are impaired, leading to a buildup of upstream pterin intermediates. nih.gov This accumulation of precursors like PPH4 forces them into other metabolic fates, including their conversion to 3'-hydroxysepiapterin, which is then excreted.

Therefore, 3'-hydroxysepiapterin is not considered part of the normal biosynthetic flow toward BH4. Instead, its presence is a direct consequence of a dysfunctional pathway, making it a valuable biomarker for diagnosing specific inborn errors of pterin metabolism. The measurement of this and other related pterins in urine is a key diagnostic tool for differentiating between various forms of BH4 deficiency. nih.gov

| Disorder | Deficient Enzyme | Accumulated Precursor(s) | Key Overflow Metabolite(s) |

|---|---|---|---|

| 6-Pyruvoyltetrahydropterin Synthase (PTPS) Deficiency | 6-Pyruvoyltetrahydropterin synthase | 7,8-Dihydroneopterin triphosphate | Neopterin (B1670844) |

| Sepiapterin Reductase Deficiency (SRD) | Sepiapterin Reductase | 6-Pyruvoyltetrahydropterin, Dihydrobiopterin | Sepiapterin, 7,8-Dihydrobiopterin |

| Dihydrobiopterin Deficiency | (Multiple potential enzyme defects) | Various pterin precursors | 3'-hydroxysepiapterin |

Enzymology and Molecular Mechanisms Associated with Hydroxysepiapterin Metabolism

Sepiapterin (B94604) Reductase (SPR) Enzymatic Characteristics

Sepiapterin reductase is a key enzyme in the de novo and salvage pathways of tetrahydrobiopterin (B1682763) synthesis. nih.gov It is a homodimeric protein that belongs to the short-chain dehydrogenases/reductases (SDR) family. nih.gov This enzyme is widely distributed in various tissues, including the liver, kidneys, and brain. researchgate.net

Sepiapterin reductase catalyzes the NADPH-dependent reduction of a broad range of carbonyl compounds. wikipedia.org While it was initially thought to be specific for the 1'-oxo group of sepiapterin and 6-pyruvoyltetrahydropterin, it is now known to have a wide substrate specificity. nih.gov This includes various pteridine (B1203161) derivatives as well as non-pteridine substances like quinones (e.g., p-quinone, menadione), vicinal dicarbonyls (e.g., methylglyoxal, phenylglyoxal), monoaldehydes (e.g., p-nitrobenzaldehyde), and monoketones (e.g., acetophenone, acetoin). nih.govnih.gov

The primary catalytic function of SPR in the context of pterin (B48896) metabolism is the reduction of sepiapterin to 7,8-dihydrobiopterin. researchgate.net This product is then further reduced to tetrahydrobiopterin by dihydrofolate reductase. nih.gov In the de novo pathway, SPR is involved in the conversion of 6-pyruvoyltetrahydropterin to BH4. medlineplus.gov The enzyme catalyzes two consecutive reduction steps at the side chain of the pterin molecule. uniprot.org An internal rearrangement of the keto group follows the first reduction, leading to the formation of 1'-oxo-2'-hydroxypropyl-tetrahydropterin, which is then reduced in a second NADPH-dependent step to form BH4. portlandpress.com

Below is an interactive data table summarizing the substrate specificity of Sepiapterin Reductase.

| Substrate Class | Specific Examples |

| Pteridines | Sepiapterin, 6-pyruvoyltetrahydropterin |

| Quinones | p-Quinone, Menadione |

| Vicinal Dicarbonyls | Methylglyoxal, Phenylglyoxal |

| Monoaldehydes | p-Nitrobenzaldehyde |

| Monoketones | Acetophenone, Acetoin |

This table illustrates the broad range of compounds that can be acted upon by Sepiapterin Reductase, highlighting its versatility beyond pterin metabolism.

The catalytic activity of sepiapterin reductase is critically dependent on the coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) as a reducing agent. wikipedia.orgdoi.org The enzyme binds to NADPH, which provides the hydride ion necessary for the reduction of the carbonyl group on the substrate molecule. uniprot.org Kinetic studies have determined the Michaelis constant (KM) for NADPH to be approximately 10 µM. uniprot.org The reaction catalyzed by SPR is reversible, and in the reverse direction, it can oxidize dihydrobiopterin and other dihydroneopterin isomers in the presence of NADP+. doi.org However, the equilibrium of the reaction strongly favors the reduction of the substrate. doi.org

The regulation of sepiapterin reductase activity is multifactorial, involving genetic expression and the presence of inhibitors. The expression of the SPR gene can be upregulated by histone deacetylase (HDAC) inhibitors such as valproic acid, trichostatin A, and sodium butyrate. nih.gov Additionally, the DNA methylation inhibitor 5'-aza-deoxycytidine has been shown to significantly increase SPR levels. nih.gov

SPR activity can be inhibited by N-acetyl derivatives of the neurotransmitters serotonin (B10506) and dopamine (B1211576). nih.gov This suggests a potential feedback mechanism where the products of pathways dependent on the SPR-synthesized cofactor BH4 can regulate the activity of the enzyme. Various sulfhydryl reagents have also been developed as inhibitors of SPR. researchgate.net

Involvement of Other Reductases in Pterin Pathways

While sepiapterin reductase is a primary enzyme in tetrahydrobiopterin synthesis, other reductases can also participate in pterin metabolism, particularly in the absence of functional SPR. portlandpress.com These alternative pathways are crucial for maintaining BH4 homeostasis in certain tissues. nih.gov

Aldose reductase (AR), a member of the aldo-keto reductase (AKR) superfamily, can contribute to BH4 synthesis. portlandpress.com It has been demonstrated that AR can catalyze the conversion of 1'-hydroxy-2'-oxopropyl-BH4 to BH4. nih.gov In individuals with sepiapterin reductase deficiency, the activity of aldose reductase, along with carbonyl reductase, can compensate for the lack of SPR, allowing for the synthesis of BH4 from 6-pyruvoyltetrahydropterin. nih.govportlandpress.com This alternative pathway involves the concerted action of 3α-hydroxysteroid dehydrogenase type 2 and aldose reductase. researchgate.net

Carbonyl reductase (CR) is another enzyme that can participate in the reduction of pterin compounds. portlandpress.com CR is capable of catalyzing the conversion of sepiapterin to 7,8-dihydrobiopterin, a reaction also performed by SPR. nih.govnih.gov In peripheral tissues like the liver, both SPR and CR are active. nih.gov In cases of complete SPR deficiency, CR can reduce sepiapterin, which is formed non-enzymatically from an intermediate of the de novo pathway, to dihydrobiopterin. nih.gov This dihydrobiopterin is then subsequently reduced to BH4 by dihydrofolate reductase. nih.gov

The following interactive data table summarizes the roles of different reductases in pterin pathways.

| Enzyme | Primary Role in Pterin Metabolism | Alternative Pathway Contribution |

| Sepiapterin Reductase (SPR) | Catalyzes the final steps in BH4 biosynthesis. uniprot.org | N/A |

| Aldose Reductase (AR) | Reduces 1'-hydroxy-2'-oxopropyl-BH4 to BH4. nih.gov | Compensates for SPR deficiency in BH4 synthesis. portlandpress.com |

| Carbonyl Reductase (CR) | Reduces sepiapterin to 7,8-dihydrobiopterin. nih.gov | Compensates for SPR deficiency by reducing sepiapterin in the salvage pathway. nih.gov |

This table provides a comparative overview of the functions of Sepiapterin Reductase, Aldose Reductase, and Carbonyl Reductase in the intricate network of pterin metabolism.

Interplay with Other Pterin-Related Enzymes

The metabolic pathways involving hydroxysepiapterin are intricately connected with the activity of other enzymes crucial for pterin metabolism. The regeneration and recycling of essential pterin cofactors are paramount for various physiological functions. Two enzymes, in particular, play a central role in maintaining the pterin pool: Dihydropteridine Reductase (DHPR) and Pterin-4a-Carbinolamine Dehydratase (PCD). Their interplay ensures the continuous availability of tetrahydrobiopterin (BH4), a vital cofactor for several aromatic amino acid hydroxylases.

Dihydropteridine Reductase (DHPR) in Pterin Recycling

Dihydropteridine reductase (DHPR), also known as quinoid dihydropteridine reductase (QDPR), is a critical enzyme in the recycling of tetrahydrobiopterin (BH4). wikipedia.org It catalyzes the reduction of quinonoid dihydrobiopterin (qBH2) back to its active tetrahydrobiopterin form, utilizing NADH as a reductant. wikipedia.orgnih.gov This reaction is essential for sustaining the activity of enzymes like phenylalanine hydroxylase, which converts phenylalanine to tyrosine and in the process, oxidizes BH4 to a pterin-4a-carbinolamine intermediate that subsequently becomes qBH2. wikipedia.org

The enzymatic mechanism of DHPR involves a hydride transfer from NADH to the C6 position of the quinonoid dihydropterin substrate. nih.gov The enzyme is a homodimer with each subunit containing a characteristic Rossmann-type dinucleotide fold for NADH binding. nih.gov The crystal structure of human DHPR has been solved, providing insights into its catalytic mechanism and substrate binding. nih.govresearchgate.netnih.gov

Mutations in the QDPR gene can lead to DHPR deficiency, a severe form of hyperphenylalaninemia, as the recycling of BH4 is impaired. wikipedia.org This deficiency underscores the indispensable role of DHPR in maintaining pterin homeostasis.

| Finding Category | Description | Source(s) |

| Enzymatic Reaction | DHPR catalyzes the NADH-dependent reduction of quinonoid 6,7-dihydropteridine (B1201585) to 5,6,7,8-tetrahydropteridine. | wikipedia.org |

| Substrate Kinetics | The Km and kcat values for [6,6,7,7-2H]7,8(6H)-dihydropterin were found to be of the same order as the most effective substrates of DHPR. The Km values for this pterin were an order of magnitude smaller than those for 2,6-diamino-5-iminopyrimidin-4-one, indicating a higher affinity for the pterin substrate. | nih.gov |

| Alternative Substrates | Quinonoid species derived from 5,6,7,8-tetrahydropteridin-4(3H)-one and its 6-methyl and cis-6,7-dimethyl derivatives have been shown to be viable substrates for human brain DHPR, with determined apparent Km and Vmax values. | nih.gov |

| Structural Information | The crystal structure of rat liver DHPR in a binary complex with NADH has been determined at 2.3 Å resolution. The enzyme is an alpha/beta protein with a Rossmann-type fold for NADH binding and forms a dimer through a four-helix bundle motif. | nih.gov |

Pterin-4a-Carbinolamine Dehydratase (PCD) Functions

Pterin-4a-carbinolamine dehydratase (PCD) is another key enzyme in the tetrahydrobiopterin regeneration pathway. nih.gov Its primary function is to catalyze the dehydration of pterin-4a-carbinolamine, the initial product of BH4 oxidation during aromatic amino acid hydroxylation, to form quinonoid dihydrobiopterin. nih.govnih.gov This reaction is a prerequisite for the subsequent reduction of qBH2 by DHPR. nih.gov The dehydration can occur spontaneously, but the enzymatic catalysis by PCD is significantly more efficient. nih.gov

Interestingly, PCD is a bifunctional protein. In addition to its catalytic role in pterin recycling, it also functions as a dimerization cofactor for the transcription factor HNF-1α (DCoH), modulating its transcriptional activity. nih.gov

Deficiency in PCD, caused by mutations in the PCBD1 gene, leads to a form of tetrahydrobiopterin deficiency characterized by the accumulation of primapterin (B1678102) (7-biopterin) in the urine. medlineplus.gov

| Finding Category | Description | Source(s) |

| Catalytic Mechanism | Site-directed mutagenesis studies on rat/human liver PCD have identified His61 and His62 as essential for substrate binding and catalysis. The proposed mechanism involves base catalysis at the N(5)-H group of the substrate by His61. The Glu57→Ala mutant and the His61→Ala, His62→Ala double mutant were found to be completely devoid of activity. | nih.gov |

| Active Site Homology | The three-dimensional structure of PCD from Pseudomonas aeruginosa has been solved. Functional replacement of putative active center residues by site-directed mutagenesis revealed that three histidines (His73, His74, and His91) are involved in the dehydration catalysis. These residues correspond to the positions of the catalytic histidines in human PCD, suggesting a conserved substrate binding mode and reaction mechanism. | nih.gov |

| Gene and Mutations | The human PCBD1 gene, located on chromosome 10q22, encodes for PCD. Mutations in this gene are associated with hyperphenylalaninemia and high levels of 7-biopterin. | medlineplus.gov |

| Bifunctional Role | PCD also functions as DCoH, a dimerization cofactor for the hepatocyte nuclear factor 1 (HNF1). This dual functionality has been observed in various tissues, including the colon, where PCD/DCoH is overexpressed in colorectal tumors compared to normal colon samples. | nih.gov |

Genetic Basis of Hydroxysepiapterin Pathway Dysregulation

Overview of Inherited Metabolic Disorders Affecting Pterin (B48896) Metabolism

Inherited metabolic disorders that disrupt pterin metabolism are a group of rare genetic conditions that interfere with the synthesis or recycling of tetrahydrobiopterin (B1682763) (BH4). medlineplus.govontosight.ai BH4 is a critical cofactor for several essential enzymes, including phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase. medlink.comnih.govnih.gov These enzymes are vital for the breakdown of the amino acid phenylalanine and the production of neurotransmitters such as dopamine (B1211576) and serotonin (B10506). medlineplus.govmedlink.comnih.gov

Consequently, deficiencies in BH4 can lead to hyperphenylalaninemia (elevated levels of phenylalanine in the blood) and a shortage of crucial neurotransmitters in the brain. medlineplus.govmedlink.comzaslavsky.com.ua These biochemical imbalances can result in a range of neurological symptoms that can appear from infancy and may include developmental delays, movement disorders, seizures, and intellectual disability. medlineplus.govorpha.net

These disorders, often referred to as tetrahydrobiopterin (BH4) deficiencies, are a heterogeneous group of inherited diseases. medlink.comzaslavsky.com.ua They are primarily caused by mutations in genes that encode the enzymes directly involved in the BH4 metabolic pathway. orpha.netoup.com The main enzymes implicated are GTP cyclohydrolase I (GTPCH), 6-pyruvoyl-tetrahydropterin synthase (PTPS), sepiapterin (B94604) reductase (SPR), and dihydropteridine reductase (DHPR). medlink.comnih.govoup.com Most of these disorders are inherited in an autosomal recessive manner, meaning an individual must inherit two copies of the mutated gene, one from each parent, to be affected. medlink.comorpha.net However, an autosomal dominant form of GTP cyclohydrolase I deficiency also exists. medlink.comern-net.eu

The global prevalence of BH4 deficiencies is not precisely known and varies among different populations. orpha.net In Europe, it's estimated that these deficiencies account for 1-2% of all cases of hyperphenylalaninemia detected through newborn screening programs. orpha.net

The table below provides a summary of the key inherited metabolic disorders affecting pterin metabolism.

| Disorder | Affected Enzyme | Gene | Inheritance Pattern | Primary Biochemical Consequence |

| GTP Cyclohydrolase I Deficiency | GTP cyclohydrolase I | GCH1 | Autosomal Recessive or Autosomal Dominant | Decreased synthesis of BH4 |

| 6-Pyruvoyl-tetrahydropterin Synthase Deficiency | 6-Pyruvoyl-tetrahydropterin Synthase | PTS | Autosomal Recessive | Block in the BH4 synthesis pathway |

| Sepiapterin Reductase Deficiency | Sepiapterin Reductase | SPR | Autosomal Recessive | Impaired final step of BH4 synthesis |

| Dihydropteridine Reductase Deficiency | Dihydropteridine Reductase | QDPR | Autosomal Recessive | Impaired recycling of BH4 |

| Pterin-4-alpha-carbinolamine Dehydratase Deficiency | Pterin-4-alpha-carbinolamine Dehydratase | PCBD1 | Autosomal Recessive | Impaired regeneration of BH4 |

Genetic Mutations and Their Impact on Enzyme Function

Genetic mutations in the genes responsible for pterin metabolism can significantly alter the structure and function of the corresponding enzymes, leading to a disruption of the entire metabolic pathway. These mutations can range from single base-pair changes to larger deletions or insertions of genetic material.

The GCH1 gene provides the instructions for making GTP cyclohydrolase 1, the enzyme that catalyzes the first and rate-limiting step in the synthesis of BH4. medlineplus.govnasafordoctors.co.zabioscientia.info Mutations in this gene can lead to two main conditions: dopa-responsive dystonia (DRD) and tetrahydrobiopterin deficiency. medlineplus.gov

Tetrahydrobiopterin Deficiency (GTPCH1 Deficiency): This more severe condition occurs when both copies of the GCH1 gene are mutated (autosomal recessive inheritance). medlineplus.govmedlineplus.gov The mutations, often single amino acid changes, drastically reduce or completely eliminate the enzyme's activity. medlineplus.gov This severe shortage of functional GTP cyclohydrolase 1 results in very little to no BH4 production. medlineplus.gov

The table below summarizes some of the identified variants in the GCH1 gene and their impact.

| Variant Type | Consequence | Associated Disorder |

| Single Amino Acid Substitutions | Reduced enzyme activity (dominant-negative effect) | Dopa-Responsive Dystonia medlineplus.govnasafordoctors.co.za |

| Single Amino Acid Substitutions | Greatly reduced or eliminated enzyme activity | Tetrahydrobiopterin Deficiency medlineplus.gov |

| Deletions/Insertions | Loss of function | Tetrahydrobiopterin Deficiency |

The PTS gene codes for the enzyme 6-pyruvoyltetrahydropterin synthase, which is responsible for the second step in BH4 biosynthesis. medlineplus.govmedlineplus.gov Mutations in this gene are the most common cause of tetrahydrobiopterin deficiency, accounting for over half of all cases. medlineplus.gov

Over 45 mutations in the PTS gene have been identified. medlineplus.govmedlineplus.gov The majority of these are missense mutations, which change a single amino acid in the enzyme. medlineplus.govwikigenes.org Other mutations include small insertions or deletions of DNA. medlineplus.gov These genetic changes significantly reduce or eliminate the activity of 6-pyruvoyltetrahydropterin synthase. medlineplus.govwikigenes.org Without a sufficient amount of this enzyme, the production of BH4 is severely hampered. medlineplus.gov

The human PTS gene is located on chromosome 11q22.3 and contains six exons. frontiersin.orguzh.ch Most of the identified mutations are found in the coding exons or at the junctions between exons and introns. frontiersin.org The effect of a particular mutation on enzyme activity often depends on its type and location within the gene. frontiersin.org For example, the D96N mutation results in an enzyme with only 10% of normal activity. frontiersin.org

The table below highlights some common variants in the PTS gene.

| Variant | Location | Effect on Enzyme | Resulting Phenotype |

| c.286G>A (p.D96N) | Exon | 10% residual activity | Mild PTPS deficiency frontiersin.org |

| c.259C>T (p.P87S) | Exon | Reduced activity | Mild to severe PTPS deficiency frontiersin.org |

| c.84-291A>G | Intron | Splicing defect | Mild PTPS deficiency frontiersin.org |

| R25Q, R16C, K120Stop | Exon | Reduced enzymatic activity | BH4 deficiency wikigenes.org |

The SPR gene provides instructions for making sepiapterin reductase, the enzyme that carries out the final step in the synthesis of tetrahydrobiopterin. medlineplus.govresearchgate.net Mutations in the SPR gene can lead to sepiapterin reductase deficiency (SRD), a rare inherited neurometabolic disorder. researchgate.netmdpi.com

SRD is typically caused by biallelic pathogenic variants in the SPR gene, meaning mutations are present on both copies of the gene, and it is inherited in an autosomal recessive manner. nih.gov These mutations result in a dysfunctional sepiapterin reductase protein, leading to decreased synthesis of BH4. medlineplus.govnih.gov At least four mutations in the SPR gene have also been found to cause dopa-responsive dystonia, which can be inherited through mutations in one or both copies of the gene. medlineplus.gov

A notable characteristic of SRD is that while BH4 levels are low in the brain, they are often normal in other parts of the body. medlineplus.govnih.gov This is because alternative pathways can compensate for the lack of sepiapterin reductase in peripheral tissues, but these pathways are not active in the brain. medlineplus.govkarger.com A heterozygous mutation in the 5'-untranslated region of the SPR gene has also been identified in a patient with dopa-responsive dystonia, leading to significantly reduced sepiapterin reductase activity. bioscientia.info

The table below details some identified SPR gene variants.

| Variant | Location | Effect on Enzyme | Associated Disorder |

| c.560A>G (p.Glu187Gly) | Exon | Compromised structural integrity, likely affecting catalytic activity | Sepiapterin Reductase Deficiency mdpi.com |

| c.655C>T (p.Arg219*) | Exon | Truncated, non-functional protein | Sepiapterin Reductase Deficiency karger.com |

| c.207C>G (p.Asp69Glu) | Exon | Functional biochemical consequences | Dopa-Responsive Dystonia neurology.org |

| G→A transition at position –13 | 5'-Untranslated Region | Drastically reduced enzyme activity | Dopa-Responsive Dystonia bioscientia.info |

The QDPR gene encodes the enzyme dihydropteridine reductase (DHPR), which is essential for the recycling of tetrahydrobiopterin. wikipedia.orggenecards.orgnih.gov DHPR catalyzes the conversion of quinonoid dihydrobiopterin back to its active form, BH4. genecards.org

Mutations in the QDPR gene cause dihydropteridine reductase deficiency, an autosomal recessive disorder. nih.govnih.gov Over 30 different mutations have been identified in this gene, including missense mutations (amino acid substitutions), insertions, deletions, and aberrant splicing. wikipedia.orggenecards.orgnih.gov These mutations lead to a complete or near-complete inactivation of the DHPR enzyme. wikipedia.org

The lack of functional DHPR prevents the normal recycling of BH4. wikipedia.org This leads to an accumulation of quinonoid dihydrobiopterin and a deficiency of the active BH4 cofactor. nih.gov The consequences are similar to those seen in disorders of BH4 synthesis, including hyperphenylalaninemia and a disruption of neurotransmitter production. wikipedia.org In some cases, reduced DHPR activity can also lead to an abnormal buildup of calcium in the brain, causing further damage to nerve cells. wikipedia.org

The table below lists some types of mutations found in the QDPR gene.

| Mutation Type | Effect on Enzyme | Consequence |

| Missense Mutations | Inactivation of the enzyme | Prevents BH4 recycling wikipedia.orggenecards.org |

| Insertions/Deletions | Inactivation of the enzyme | Prevents BH4 recycling wikipedia.orgnih.gov |

| Splice Site Mutations | Aberrant splicing, leading to a non-functional protein | Prevents BH4 recycling wikipedia.orggenecards.org |

| Premature Terminations | Truncated, inactive enzyme | Prevents BH4 recycling wikipedia.orggenecards.org |

Consequences of Genetic Defects on Pterin Metabolite Profiles

Genetic defects in the enzymes of the tetrahydrobiopterin (BH4) pathway lead to characteristic and measurable changes in the levels of various pterin metabolites in bodily fluids, particularly urine and cerebrospinal fluid (CSF). nih.gov These distinct profiles are crucial for the differential diagnosis of the specific enzyme deficiencies. researchgate.net

GTP Cyclohydrolase I (GTPCH) Deficiency: In the autosomal recessive form, there is a severe deficiency of both neopterin (B1670844) and biopterin (B10759762) in urine and CSF, as GTPCH is the first enzyme in the pathway. mdpi.com

6-Pyruvoyl-tetrahydropterin Synthase (PTPS) Deficiency: This is the most common form of BH4 deficiency. medlineplus.gov It is characterized by markedly elevated levels of neopterin and very low or undetectable levels of biopterin in urine and CSF. orpha.net This results in a high neopterin to biopterin ratio. orpha.net

Sepiapterin Reductase (SPR) Deficiency: A key feature of SPR deficiency is the accumulation of sepiapterin. mdpi.comkarger.com In the CSF, there are high levels of biopterin and dihydrobiopterin. nih.gov Urinary pterin profiles may be normal, which can make diagnosis challenging based on urine analysis alone. nih.gov

Dihydropteridine Reductase (DHPR) Deficiency: In this disorder, the recycling of BH4 is impaired. This leads to normal or slightly increased neopterin levels, while biopterin levels are typically low. mdpi.com A significant amount of the biopterin present is in the oxidized dihydrobiopterin (BH2) form. nih.gov

The analysis of these pterin metabolites, often in conjunction with neurotransmitter metabolite levels in the CSF, provides a powerful tool for pinpointing the specific genetic defect underlying a patient's symptoms. nih.govresearchgate.net

The following table summarizes the typical pterin metabolite profiles in different BH4 deficiencies.

| Disorder | Urine Neopterin | Urine Biopterin | CSF Neopterin | CSF Biopterin | Other Key Markers |

| GTPCH Deficiency (AR) | Very Low | Very Low | Very Low | Very Low | Low CSF HVA and 5-HIAA |

| PTPS Deficiency | Markedly Elevated | Very Low | Markedly Elevated | Very Low | High Neopterin/Biopterin ratio; Low CSF HVA and 5-HIAA orpha.net |

| SPR Deficiency | Normal | Normal | Normal or Elevated | Increased | Elevated CSF sepiapterin and dihydrobiopterin; Low CSF HVA and 5-HIAA karger.comnih.gov |

| DHPR Deficiency | Normal to Slightly Increased | Low | Normal to Slightly Increased | Low | Increased dihydrobiopterin (BH2); Low CSF HVA and 5-HIAA nih.govmdpi.com |

HVA: Homovanillic Acid; 5-HIAA: 5-Hydroxyindoleacetic Acid

Accumulation Patterns of Hydroxysepiapterin in Specific Deficiencies

Genetic defects in the tetrahydrobiopterin (BH4) synthesis pathway can lead to significant alterations in the levels of various pterin compounds. The most prominent example of pterin accumulation directly relevant to this pathway occurs in Sepiapterin Reductase Deficiency (SRD), an autosomal recessive disorder caused by mutations in the SPR gene. mdpi.comnih.gov This gene encodes the sepiapterin reductase enzyme, which is responsible for the final two steps in the de novo synthesis of BH4. nih.govkarger.com

A deficiency in this enzyme disrupts the normal production of BH4, particularly in the brain. karger.com While peripheral tissues can often compensate for the lack of sepiapterin reductase activity through alternative salvage pathways involving enzymes like aldose reductase and dihydrofolate reductase, these compensatory mechanisms are significantly less effective in the central nervous system. karger.comkarger.comoup.com This disparity leads to a distinct biochemical profile in the cerebrospinal fluid (CSF) of affected individuals.

The primary hallmark of SRD is a marked accumulation of sepiapterin in the CSF. oup.comresearchgate.net In healthy individuals, sepiapterin levels in the CSF are typically undetectable or below 0.5 nmol/L. researchgate.net However, in patients with SRD, concentrations can be dramatically elevated, with reported values such as 5.6 nmol/L and 11.4 nmol/L in some cases. researchgate.net This accumulation of sepiapterin is a direct consequence of the enzymatic block and serves as a crucial diagnostic biomarker for the condition. oup.comresearchgate.net While sepiapterin is the key accumulating compound, research has shown that 3'-hydroxysepiapterin does not accumulate to high levels in the CSF of SRD patients. oup.com

This accumulation is specific to SRD and is not observed in other disorders of BH4 metabolism, such as dihydropteridine reductase (DHPR) deficiency, despite both conditions leading to a severe lack of BH4. oup.com The measurement of sepiapterin in CSF is therefore a vital tool for the differential diagnosis of neurotransmitter disorders. researchgate.net More recent studies have also demonstrated that sepiapterin is elevated in the urine of SRD patients, offering a potential noninvasive diagnostic marker. okayama-u.ac.jpresearchgate.netneurology.org

Alterations in Tetrahydrobiopterin and Other Pterin Levels

The enzymatic block in Sepiapterin Reductase Deficiency (SRD) not only causes the accumulation of sepiapterin but also leads to a cascade of alterations in the levels of other essential pterins, including tetrahydrobiopterin (BH4) itself. The ultimate consequence of dysfunctional sepiapterin reductase is a profound deficiency of BH4 in the central nervous system. mdpi.comkarger.com This lack of BH4 is the root cause of the neurological symptoms associated with SRD, as BH4 is an indispensable cofactor for the synthesis of key neurotransmitters like dopamine and serotonin. nih.govnih.gov

In addition to low BH4 and high sepiapterin, the CSF of patients with SRD exhibits a characteristic and diagnostically significant pterin profile. There is a notable increase in the concentration of 7,8-dihydrobiopterin (BH2) . karger.comhmdb.ca The accumulation of BH2 is believed to occur because the salvage pathway in the brain can reduce sepiapterin to BH2 but cannot efficiently complete the final step of reducing BH2 to BH4 due to low dihydrofolate reductase (DHFR) activity. karger.comnih.gov Consequently, total biopterin levels in the CSF are also found to be elevated. karger.comresearchgate.net In contrast, CSF neopterin levels are often normal or only slightly increased. karger.comokayama-u.ac.jp

This pterin profile is unique to SRD and allows for its differentiation from other BH4 deficiencies. nih.gov For instance:

Guanosine (B1672433) triphosphate cyclohydrolase I (GTPCH) deficiency : Characterized by low levels of both neopterin and biopterin in urine and CSF. nih.govmedscape.com

6-pyruvoyl-tetrahydropterin synthase (PTPS) deficiency : Presents with very high levels of neopterin and low levels of biopterin. medscape.comtaylorandfrancis.com

Dihydropteridine reductase (DHPR) deficiency : Often shows high levels of biopterin with normal or slightly increased neopterin, but without the characteristic sepiapterin accumulation seen in SRD. medscape.comtaylorandfrancis.com

The distinct pattern of high sepiapterin and BH2, combined with low levels of neurotransmitter metabolites, provides a definitive biochemical signature for SRD. karger.comokayama-u.ac.jp

Data Tables

Table 1: Cerebrospinal Fluid (CSF) Pterin Profile in Sepiapterin Reductase Deficiency (SRD)

| Compound | Typical Level in SRD | Reference Range / Control Level |

| Sepiapterin | Highly Increased | <0.5 nmol/L researchgate.net |

| 7,8-Dihydrobiopterin (BH2) | Increased karger.comhmdb.ca | 0.4–14 nmol/L wum.edu.pl |

| Total Biopterin | Increased karger.comresearchgate.net | 10–42 nmol/L wum.edu.pl |

| Neopterin | Normal to Slightly Increased karger.comokayama-u.ac.jp | 4.1–35 nmol/L wum.edu.pl |

| Tetrahydrobiopterin (BH4) | Decreased mdpi.comkarger.com | 20–60 nmol/L taylorandfrancis.com |

Table 2: Comparative Pterin Profiles in Major Tetrahydrobiopterin (BH4) Deficiencies

| Deficiency | Key Biochemical Findings (Urine/CSF) |

| Sepiapterin Reductase (SR) Deficiency | Highly elevated Sepiapterin ; elevated Dihydrobiopterin (BH2) and total Biopterin; normal/slightly elevated Neopterin. karger.comresearchgate.netokayama-u.ac.jp |

| GTP Cyclohydrolase I (GTPCH) Deficiency | Low Neopterin and low Biopterin. nih.govmedscape.com |

| 6-Pyruvoyl-tetrahydropterin Synthase (PTPS) Deficiency | High Neopterin and low Biopterin. medscape.comtaylorandfrancis.com |

| Dihydropteridine Reductase (DHPR) Deficiency | High Biopterin; normal/slightly elevated Neopterin; no Sepiapterin accumulation. medscape.comtaylorandfrancis.com |

Research on Hydroxysepiapterin in in Vitro Systems

Recombinant Enzyme Studies for Characterizing Hydroxysepiapterin Formation

The use of recombinant enzymes is a cornerstone of biochemical research, allowing for the production of large quantities of pure, isolated proteins. This approach has been instrumental in dissecting the complex biosynthesis pathway of pterins, including the potential formation of this compound. By expressing specific enzymes in host systems like E. coli, researchers can study their individual catalytic activities, substrate specificities, and reaction kinetics in a controlled environment, free from the interference of other cellular proteins. neb.combioivt.com

The biosynthesis of tetrahydrobiopterin (B1682763) (BH4), a critical cofactor, involves several key enzymes that have been characterized using recombinant technology. nih.gov The de novo pathway begins with GTP cyclohydrolase I (GTPCH), which converts guanosine (B1672433) triphosphate (GTP) to 7,8-dihydroneopterin (B1664191) triphosphate. mdpi.com This is followed by the action of 6-pyruvoyl-tetrahydropterin synthase (PTPS), which produces 6-pyruvoyl-tetrahydropterin (PTP). mdpi.com The final steps are catalyzed by sepiapterin (B94604) reductase (SR), which performs two reduction steps to yield BH4. nih.govembopress.org

However, alternative or "salvage" pathways exist, particularly in peripheral tissues, which can be elucidated using recombinant enzymes. mdpi.compsu.edu In cases of SR deficiency, enzymes such as carbonyl reductase (CR) and aldose reductase (AR) can reduce sepiapterin. psu.edumhmedical.com Furthermore, studies have identified that members of the aldo-keto reductase (AKR) superfamily, such as AKR1C3 (also known as 3α-hydroxysteroid dehydrogenase type 2), can also participate in pterin (B48896) metabolism. nih.gov It is hypothesized that under conditions where precursors accumulate, such as in certain metabolic disorders, these alternative reductases may act on intermediates to form derivatives like 3'-hydroxysepiapterin. researchgate.net Recombinant expression of these various reductases allows for direct testing of their activity on pterin substrates to confirm their potential role in this compound formation.

Table 1: Recombinant Enzymes in Pterin Biosynthesis Research

| Enzyme | Gene | Function in Pterin Metabolism | Relevance to this compound |

| GTP Cyclohydrolase I (GTPCH) | GCH1 | Catalyzes the first step in BH4 synthesis from GTP. mdpi.com | Produces the initial pterin precursor. |

| 6-Pyruvoyl-Tetrahydropterin Synthase (PTPS) | PTS | Converts 7,8-dihydroneopterin triphosphate to 6-pyruvoyl-tetrahydropterin. mdpi.com | Its deficiency leads to the accumulation of precursors that may be converted to 3'-hydroxysepiapterin. researchgate.net |

| Sepiapterin Reductase (SR) | SPR | Catalyzes the final two NADPH-dependent reduction steps to form BH4. embopress.org | Primary enzyme in the de novo pathway; its substrate, sepiapterin, is structurally related to this compound. |

| Carbonyl Reductase (CR) | CBR1 | Reduces sepiapterin to 7,8-dihydrobiopterin in the salvage pathway. nih.gov | May act on pterin intermediates to form this compound. |

| Aldo-Keto Reductase 1C3 (AKR1C3) | AKR1C3 | Can produce BH4 via an alternative pathway. nih.gov | Possesses broad substrate specificity and may be involved in forming this compound from pterin precursors. nih.gov |

| Dihydrofolate Reductase (DHFR) | DHFR | Reduces 7,8-dihydrobiopterin to BH4 in the salvage pathway. psu.edu | Final reduction step in the salvage pathway. |

Cell Culture Models for Investigating Pterin Biosynthesis and Metabolism

While recombinant enzymes are ideal for studying individual reactions, cell culture models provide a more integrated system to investigate how pterin biosynthesis and metabolism are regulated within a living cell. Various cell lines have been employed to explore these pathways, revealing tissue-specific differences and the consequences of genetic defects.

Studies using cultured skin fibroblasts from patients with sepiapterin reductase deficiency have been crucial. These in vitro models demonstrated that while SR activity was absent, the cells could still produce BH4, suggesting that other enzymes like carbonyl reductase and aldose reductase compensate for the deficiency in peripheral tissues. psu.edu This highlights how cell models can reveal the activity of alternative metabolic routes.

Research on human mononuclear cells (like macrophages) has shown that upon stimulation with interferon-gamma, these cells produce large amounts of neopterin (B1670844) but not biopterin (B10759762). nih.gov This is because human macrophages express high levels of GTPCH but lack PTPS activity, causing the pathway to terminate after the formation of 7,8-dihydroneopterin triphosphate, which is then dephosphorylated to neopterin. nih.gov This demonstrates cell-type-specific regulation of the pterin pathway. In contrast, certain leukemia cell lines like U-937 and HL-60 were found to have no detectable GTPCH activity at all. nih.gov

More recently, progressive cancer cell line models, such as the MCF10A series for breast cancer, have been used to study how pteridine (B1203161) metabolism is altered during tumorigenesis. These studies found that pteridine metabolism becomes dysregulated in cancer cells, leading to the increased formation and excretion of certain derivatives. researchgate.net Dosing these cells with specific pterins like sepiapterin and observing the metabolic products helps to map the active biosynthetic pathways in cancer. researchgate.net

Table 2: Cell Culture Models in Pterin Metabolism Research

| Cell Model | Key Findings | Reference |

| Human Skin Fibroblasts | Used to study metabolic consequences of SR deficiency; revealed compensation by other reductases (CR, AR). | psu.edu |

| Human Mononuclear Cells (Macrophages) | Upon stimulation, produce neopterin but not biopterin due to a lack of PTPS activity, demonstrating cell-specific pathway regulation. | nih.gov |

| Chinese Hamster Ovary (CHO K1) Cells | Utilized as a model system for studying the general biosynthesis of biopterin from guanosine nucleotides. | nih.gov |

| MCF10A Progressive Breast Cancer Model | Showed that pteridine metabolism is dysregulated during tumorigenesis, with altered excretion of pterin derivatives. | researchgate.net |

Mechanistic Elucidation of this compound-Related Reactions

Understanding the precise chemical mechanisms of enzymatic and non-enzymatic reactions is critical for a complete picture of this compound metabolism. In vitro studies allow for the detailed examination of these reaction mechanisms.

The catalytic mechanism of sepiapterin reductase (SR), a key enzyme in the pathway, has been elucidated through crystallographic studies of the recombinant enzyme. These studies revealed that a specific tyrosine residue (Tyr171) in the active site acts as a proton donor to the carbonyl groups of the substrate, facilitating a stereospecific, NADPH-dependent reduction. embopress.org Similar mechanistic studies on other relevant enzymes, like carbonyl reductase and AKR1C3, are necessary to determine how they might act on pterin precursors to form this compound.

Furthermore, some reactions involving pterins can occur non-enzymatically. For example, the intermediate 6-pyruvoyl-tetrahydropterin can be non-enzymatically converted to sepiapterin. psu.edu Similarly, quinonoid dihydrobiopterin, an unstable product of BH4-dependent hydroxylation, can rearrange non-enzymatically to the more stable 7,8-dihydrobiopterin if not rapidly recycled by dihydropteridine reductase (DHPR). nih.gov

The formation of 3'-hydroxysepiapterin is prominent in patients with PTPS deficiency. researchgate.netdokumen.pub In this disorder, the substrate for PTPS, 7,8-dihydroneopterin triphosphate, accumulates to high levels. researchgate.net It is mechanistically plausible that this accumulated precursor is dephosphorylated and then acted upon by an uncharacterized hydroxylase or undergoes rearrangement and reduction by the alternative reductases (CR, AKRs) to form 3'-hydroxysepiapterin. Pinpointing this mechanism requires in vitro assays combining the accumulated precursor with candidate enzymes or cellular extracts.

Functional Studies in Isolated Cellular Components

To understand the role of this compound within the cell, its formation and activity can be studied in isolated cellular components or organelles. The enzymes of the main BH4 biosynthesis pathway are generally understood to be located in the cytoplasm. nih.gov However, enzymes with broader substrate specificities that may be involved in this compound formation, such as certain carbonyl reductases and AKRs, can have distinct subcellular localizations.

By using fractionated cell lysates (separating the cytoplasm, mitochondria, nucleus, and membranes), researchers can determine the primary location of this compound synthesis. For example, incubating pterin precursors with isolated mitochondrial fractions versus cytosolic fractions could reveal whether mitochondrial enzymes contribute to its formation. This is significant because pterin metabolism can intersect with other critical pathways, such as energy metabolism in mitochondria or neurotransmitter synthesis and degradation. hec.gov.pk

Functional assays within these isolated components can also elucidate the compound's role. For instance, adding this compound to isolated mitochondria could be used to investigate its effects on the electron transport chain or the production of reactive oxygen species. Similarly, its role as a potential substrate or inhibitor of enzymes localized to specific compartments can be assessed directly, providing clues to its physiological or pathophysiological function without the complexity of whole-cell feedback mechanisms.

Animal Models in Hydroxysepiapterin and Pterin Metabolism Research

Rodent Models for Studying Pterin (B48896) Biosynthesis Deficiencies

Rodent models have been instrumental in elucidating the in vivo roles of enzymes involved in pterin biosynthesis and the resulting phenotypes of their deficiencies.

The development of knockout mice for specific genes in the BH4 biosynthesis pathway has been a significant advancement. A notable example is the sepiapterin (B94604) reductase (SPR) knockout mouse, which was created to model human sepiapterin reductase deficiency. bu.edunih.gov These mice exhibit many of the same symptoms observed in human patients, including growth retardation, dystonia, and tremors, validating their use as a model for this rare disorder. bu.edu

These Spr knockout mice (Spr-/-) display profoundly disturbed pterin profiles and severely diminished levels of the neurotransmitters dopamine (B1211576), norepinephrine, and serotonin (B10506). nih.govresearchgate.net This demonstrates the essential role of SPR in maintaining BH4 homeostasis and the normal function of BH4-dependent enzymes. nih.gov Furthermore, these mice develop phenylketonuria, dwarfism, and impaired body movement. nih.gov The creation of such models has been crucial for understanding the pathophysiology of BH4 deficiencies and for testing potential therapeutic interventions. researchgate.net

Other genetically engineered mouse models for defects in BH4 metabolism include those for GTP cyclohydrolase I (GCH1), 6-pyruvoyltetrahydropterin synthase (PTPS), pterin-4a-carbinolamine dehydratase (PCD), and dihydropteridine reductase (DHPR). researchgate.net For instance, the hph-1 mouse has a partial deficiency of GTP cyclohydrolase, leading to reduced BH4 levels and providing a model to study the effects of chronic BH4 deficiency on the brain. ucl.ac.uknih.gov

In addition to genetic models, researchers use chemically induced models to study perturbations in pterin pathways. These models often involve the administration of specific inhibitors of enzymes in the pterin biosynthesis pathway. For example, 2,4-Diamino-6-hydroxypyrimidine (DAHP) is an inhibitor of GTP cyclohydrolase I, the rate-limiting enzyme in BH4 synthesis. nih.gov Administering such compounds allows for the acute and controlled reduction of BH4 levels, enabling the study of its immediate physiological effects. nih.gov

Another approach involves inducing an immune response, for instance, by treating mice with interferon-gamma. nih.gov While this treatment increases L-tryptophan metabolism, it does so without altering tissue biopterin (B10759762) concentrations, suggesting that cytokine-stimulated tryptophan metabolism is independent of pterin biosynthesis. nih.gov These induced models are valuable for dissecting the specific roles of pterins in various physiological and pathological states, such as inflammation and pain. nih.gov

Investigation of Pterin Metabolite Profiles in Animal Tissues and Fluids

The analysis of pterin metabolites in various biological samples from animal models is a cornerstone of research in this field. Techniques like high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection, and more recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS), are used to quantify different pterins. nih.govresearchgate.net

In Spr-/- mice, analyses reveal disturbed pterin profiles. nih.govresearchgate.net Specifically, these mice show a significant accumulation of sepiapterin and 7,8-dihydrobiopterin in the cerebrospinal fluid (CSF), while BH4 levels can be normal or low. nih.gov This distinct biochemical signature is a key diagnostic feature of SPR deficiency. nih.gov Furthermore, these mice exhibit remarkably high serum phenylalanine levels, even higher than those found in the Pahenu2 mouse model of phenylketonuria. nih.gov

Studies in the hph-1 mouse model of BH4 deficiency show a significant (~50%) reduction in tetrahydrobiopterin (B1682763) content in both the whole brain and cerebellum compared to control mice. ucl.ac.uk The analysis of pterin profiles in different body fluids like CSF, urine, and blood is crucial for diagnosing specific BH4 defects, as each deficiency presents a unique pterin pattern. researchgate.net

Table 1: Pterin Metabolite Profiles in Cerebrospinal Fluid (CSF) of Animal Models with Pterin Enzyme Deficiencies This table is generated based on expected patterns in animal models mirroring human conditions.

| Enzyme Deficiency | Neopterin (B1670844) | Biopterin | Sepiapterin | Dihydrobiopterin (BH2) | Tetrahydrobiopterin (BH4) |

|---|---|---|---|---|---|

| GTPCH | Low | Low | Normal | Low | Low |

| PTPS | High | Low | Normal | Low | Low |

| SPR | Normal/High | High | High | High | Normal/Low |

| DHPR | Normal | High | Normal | High | Low |

Research on Neurological and Metabolic Correlates in Animal Models

Animal models have been critical for linking biochemical defects in pterin metabolism to neurological and metabolic consequences. The Spr-/- mouse model, for example, directly connects the absence of SPR to severely depleted levels of key neurotransmitters. nih.gov Measurements in the caudate putamen, cortex, and cerebellum of these mice show greatly diminished levels of dopamine and its metabolite DOPAC, as well as serotonin and its metabolite 5-HIAA. nih.gov This provides a direct biochemical explanation for the observed motor deficits, such as impaired body movement. nih.gov

Research using the hph-1 mouse model has focused on the consequences of partial BH4 deficiency on brain nitric oxide (NO) metabolism. ucl.ac.uk Despite a 50% reduction in brain BH4, the activity of nitric oxide synthase (NOS) was not different from controls when BH4 was supplied in the assay. However, without supplemental BH4, NOS activity was significantly lower in the hph-1 mice, suggesting that under conditions of BH4 deficiency, NO production is impaired. ucl.ac.uk This can have significant neurological consequences, as NO is an important signaling molecule in the central nervous system. ucl.ac.uk These models also allow for the investigation of metabolic consequences like hyperphenylalaninemia, which occurs in most BH4 deficiencies due to the cofactor's role in the phenylalanine hydroxylase (PAH) reaction. researchgate.net The Spr-/- mouse model is a notable exception, as it develops hyperphenylalaninemia, a finding that was initially unexpected but highlights the crucial role of SPR in hepatic BH4 synthesis. nih.govfrontiersin.org

Insights from Other Relevant Animal Species (e.g., Insects in Pteridine (B1203161) Biosynthesis)

Insects have long been subjects of study for pteridine biosynthesis, as these compounds were first discovered as pigments in butterfly wings. mdpi.comnih.gov Research in insects like the fruit fly (Drosophila melanogaster) and the silkworm (Bombyx mori) has laid the groundwork for understanding the fundamental enzymatic steps in the pterin pathway. mdpi.com

Insects utilize pteridines for various functions, including pigmentation, which plays a role in processes like sexual selection. nih.govroyalsocietypublishing.org For example, xanthopterin (B1683600) provides the yellow color in the common brimstone butterfly (Gonepteryx rhamni), while leucopterin (B1674811) is responsible for the white color of the cabbage butterfly (Pieris brassicae). nih.gov

Studies in various insect species, including water striders, have shown that the pteridine biosynthesis pathway can be co-opted for different functions during development. pnas.orgnih.gov For instance, the pathway that produces red pigment in the eyes has been recruited in extraocular tissues during embryogenesis to create yellow or red coloration in appendages. pnas.orgnih.gov Mutations affecting pteridine biosynthesis in insects, such as the yolk body mutant in Pyrrhocoris apterus, cause distinct color changes and altered pteridine patterns, providing a model system for studying the genetic control of the pathway. eje.cz The silkworm lemon mutant, which has a mutation in the BmSPR gene, has been evaluated as a potential invertebrate model for human sepiapterin reductase deficiency, as it exhibits some similar biochemical characteristics. researchgate.net These studies in insects provide valuable evolutionary and comparative insights into the function and regulation of the pteridine biosynthesis pathway. mdpi.combiologists.com

Future Directions in Hydroxysepiapterin Research

The landscape of pterin (B48896) biochemistry is continually evolving, with hydroxysepiapterin emerging as a compound of significant interest. While its role as an intermediate in the salvage pathway of tetrahydrobiopterin (B1682763) (BH4) biosynthesis is established, the full spectrum of its physiological relevance and metabolic interactions remains an active area of investigation. Future research is poised to delve deeper into its functions beyond canonical pathways, employ novel methodologies for pathway discovery, refine analytical techniques for its detection, and map its integration with broader biochemical networks.

Q & A

Q. What are the established protocols for synthesizing Hydroxysepiapterin in laboratory settings?

this compound synthesis typically follows multi-step organic reactions, starting with precursor pteridines under controlled redox conditions. Key steps include enzymatic or chemical reduction of sepiapterin derivatives. Purification requires HPLC with UV-Vis detection (λ = 330–380 nm) to isolate the compound, followed by characterization via -NMR (δ 8.2–8.5 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) for molecular ion confirmation . Purity (>95%) should be validated using reverse-phase chromatography with diode-array detection (DAD) to exclude sepiapterin or biopterin contaminants .

Q. How can researchers distinguish this compound from structurally similar pteridines?

Differentiation relies on spectroscopic and chromatographic techniques:

- UV-Vis spectroscopy : this compound exhibits a distinct absorbance peak at 380 nm in alkaline conditions, unlike biopterin (λ = 260 nm) .

- Tandem MS/MS : Fragmentation patterns (e.g., m/z 237 → 192) provide structural specificity .

- X-ray crystallography : Resolves hydroxyl group positioning in the pteridine ring, critical for distinguishing stereoisomers .

Q. What analytical techniques are optimal for quantifying this compound in biological matrices?

Use LC-MS/MS with stable isotope-labeled internal standards (e.g., -Hydroxysepiapterin) to correct for matrix effects. Electrochemical detection (ECD) is suitable for redox activity studies, while fluorescence detection (ex/em 370/440 nm) offers sensitivity for low-concentration samples . Validate methods with spike-recovery assays (85–115% recovery) across physiological pH ranges .

Q. What is the role of this compound in tetrahydrobiopterin (BH4) biosynthesis pathways?

this compound is an intermediate in the salvage pathway of BH4 synthesis. Enzymatic conversion via sepiapterin reductase (SR) can be monitored using NADPH-dependent assays (ΔA₃₄₀ nm) or -NMR to track deuterium incorporation in deuterated solvents . Knockout models (e.g., SR-deficient cells) clarify its metabolic flux relative to de novo pathways .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activities of this compound across different studies?

Conflicting results often arise from variability in experimental models (e.g., cell lines vs. in vivo systems) or assay conditions (e.g., oxidative stress levels). To resolve discrepancies:

- Replicate studies under standardized conditions (e.g., O₂ tension, cofactor availability) .

- Conduct meta-analyses of published data to identify confounding variables (e.g., pH-dependent stability) .

- Use knockdown/overexpression models to isolate this compound-specific effects from BH4 pathway crosstalk .

Q. What advanced techniques are recommended for elucidating the enzymatic degradation pathways of this compound?

- Isotopic tracing : Use -labeling to track hydroxyl group exchange during enzymatic oxidation .

- Cryo-EM/X-ray crystallography : Resolve enzyme-Hydroxysepiapterin complexes (e.g., with xanthine oxidase) to identify active-site interactions .

- Kinetic isotope effects (KIE) : Compare for proto- and deuterated substrates to infer rate-limiting steps .

Q. How can researchers design experiments to validate this compound’s role in oxidative stress modulation?

- Redox proteomics : Identify proteins with thiol groups oxidized/reduced in this compound-treated cells using ICAT (isotope-coded affinity tag) labeling .

- ROS imaging : Use fluorescent probes (e.g., H2DCFDA) in live-cell microscopy to quantify superoxide/hydroxyl radical scavenging .

- Genetic screens : CRISPR libraries can pinpoint genes whose knockdown rescues/potentiates this compound’s antioxidant effects .

Q. What methodologies resolve discrepancies between in vitro and in vivo pharmacokinetic data for this compound?

- Physiologically based pharmacokinetic (PBPK) modeling : Integrate in vitro permeability (Caco-2 assays) and hepatic microsomal stability data to predict in vivo bioavailability .

- Portal vein sampling : Directly measure hepatic uptake/clearance in rodent models to validate computational predictions .

Methodological Guidelines

- Data interpretation : Use mixed-effects models to account for batch-to-batch variability in synthetic this compound purity .

- Ethical reporting : Disclose all synthetic routes and characterization data in supplementary materials to ensure reproducibility .

- Conflict resolution : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses when addressing contradictory results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.